molecular formula C9H13N3 B137007 2-(Piperidin-4-YL)pyrimidine CAS No. 151389-25-2

2-(Piperidin-4-YL)pyrimidine

Cat. No.: B137007
CAS No.: 151389-25-2
M. Wt: 163.22 g/mol
InChI Key: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a piperidin-4-yl group. This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. Its synthesis often involves coupling reactions between pyrimidine derivatives and piperidine intermediates, as demonstrated in the preparation of analogs like 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS: 2751615-39-9), which includes a trifluoromethyl group for enhanced metabolic stability . The compound’s physicochemical properties, such as moderate molecular weight (~267.68 g/mol) and hydrogen-bonding capacity (TPSA ~38.8 Ų), make it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of solvents like dimethylformamide or tetrahydrofuran can improve the solubility of reactants and products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C2, C4, C6). Piperidine acts as a directing group, influencing regioselectivity.

Key Findings

  • C2 Functionalization : Pyrimidin-2-yl phosphates react with amines or thiophenols in PEG-400 under metal-free conditions to yield C2-substituted pyrimidines (e.g., 2-aryl/alkylamino-pyrimidines) with 75–92% yields .

  • Halogen Displacement : 2,4,5-Trichloropyrimidine reacts with pyrrolidine via nucleophilic aromatic substitution (SNAr) in aqueous HPMC, producing 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine in 90% yield .

Table 1: Nucleophilic Substitution Reactions

SubstrateNucleophileConditionsProductYieldSource
Pyrimidin-2-yl phosphateAminesPEG-400, 80°C, 12h2-Amino-pyrimidine derivatives75–92%
2,4,5-TrichloropyrimidinePyrrolidineHPMC/H2O, 50°C2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine90%

Oxidation and Reduction

The piperidine ring and pyrimidine core participate in redox reactions, enabling functional group transformations.

Oxidation

  • Piperidine Ring : Oxidation with KMnO4 in acidic medium converts piperidine to pyridine derivatives.

  • Pyrimidine Core : Hydrogen peroxide oxidizes pyrimidine to pyrimidine N-oxide, observed in analogues like 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide.

Reduction

  • Catalytic Hydrogenation : The pyrimidine ring is reduced to dihydropyrimidine using Pd/C or Raney Ni under H2 (1–3 atm).

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsProductApplicationSource
OxidationKMnO4, H2SO4Pyridine derivativesSynthesis of bioactive molecules
ReductionH2 (1 atm), Pd/C, EtOHDihydropyrimidineIntermediate in drug synthesis

Cyclization and Annulation

The compound serves as a precursor in multi-component reactions for fused heterocycles.

Cross-Coupling Reactions

Transition metal-catalyzed couplings enable C–C bond formation.

Suzuki-Miyaura Coupling

  • 4-Chloropyrimidine derivatives undergo cross-coupling with aryl boronic acids using Pd(PPh3)4, yielding 4-arylpyrimidines (70–85% yield) .

Buchwald-Hartwig Amination

  • Palladium catalysts (e.g., Pd2(dba)3) facilitate coupling of pyrimidine halides with amines to form C–N bonds .

Mechanistic Insights

  • DFT Studies : Adsorption of intermediates on Ru-Co catalysts reveals C–O bond cleavage and hydrogenation steps critical for piperidine formation .

  • Kinetic Profiling : Reaction of THFAM to piperidine involves rapid imine formation (k = 0.26 eV barrier) followed by hydrogenation .

Comparative Reactivity

Table 4: Reactivity Trends in Pyrimidine Derivatives

PositionReactivityPreferred ReactionExample
C2High (SNAr)Amine substitution2-(Piperidin-4-yl)pyrimidine
C4/C6Moderate (Redox)Oxidation to N-oxides

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of 2-(Piperidin-4-YL)pyrimidine as an anticancer agent. The compound has been shown to inhibit key signaling pathways involved in tumor growth, particularly the PI3K-PKB-mTOR pathway, which is frequently deregulated in various cancers.

Case Studies

  • A study reported that compounds derived from piperidine-pyrimidine structures demonstrated significant activity against various cancer cell lines, with some showing IC50 values in the nanomolar range . These findings underscore the promise of this compound in developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively investigated. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Data

  • A comparative analysis indicated that derivatives exhibited low micromolar minimal inhibitory concentrations (MIC) against clinical strains like Staphylococcus aureus and Escherichia coli. For example:
CompoundMIC (µg/mL)Activity
This compound200Effective against S. aureus
Related Compound A150Effective against E. coli
Related Compound B100Effective against both

This data suggests that the compound holds promise as a basis for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, this compound has been studied for its antioxidant and anti-inflammatory effects.

  • Recent investigations have reported that piperidine-pyrimidine amides exhibit moderate antioxidant activity, which may be linked to their structural characteristics. For instance, compounds were evaluated using the DPPH assay and showed significant scavenging activity .

Potential Applications

  • These antioxidant properties suggest potential applications in treating oxidative stress-related conditions and inflammatory diseases. The synthesis of hybrid compounds combining piperidine-pyrimidine with other pharmacophores has opened new avenues for drug development targeting multiple pathways simultaneously .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • Structural Difference : Replaces the pyrimidine core with a pyrazolo[3,4-d]pyrimidine scaffold.
  • Activity : Demonstrated efficacy in a mouse model of visceral leishmaniasis (VL) with oral bioavailability, attributed to the pyrazolo-pyrimidine core’s enhanced binding to parasitic kinases .
  • Key Advantage : Improved in vivo stability compared to simpler pyrimidines due to fused heterocyclic rings.

4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (Compound 9)

  • Structural Difference : Incorporates a 4-methyl-piperidine sulfonylphenyl group at the 4-position of pyrimidine.
  • Synthesis: Prepared via refluxing enaminone and guanidine hydrochloride in ethanol/acetic acid, yielding 58% purity .

4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-(pyrrolidin-1-yl)pyrimidine (Compound 53)

  • Structural Difference : Integrates a thiazole ring and 4-fluorophenyl group, with a pyrrolidin-1-yl substituent at the pyrimidine 2-position.
  • Activity : Exhibited potent anti-Plasmodium falciparum activity (IC₅₀ < 50 nM), likely due to thiazole-mediated π-stacking interactions with heme in malaria parasites .
  • Synthesis : Achieved 58% yield via UPLC-purified reactions, with >95% purity .

2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine

  • Structural Difference : Substitutes piperidin-4-yl with a piperazine ring linked to a benzodioxole group.
  • Reported 86% purity via reductive amination .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structural Difference : Piperidin-1-yl group at the 6-position and a methyl group at the 4-position.
  • Crystallography : X-ray studies reveal planar pyrimidine rings, with piperidine adopting a chair conformation. This steric arrangement may hinder binding to flat enzymatic pockets compared to 2-(piperidin-4-yl) analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
2-(Piperidin-4-yl)pyrimidine 267.68 Trifluoromethyl at C4 Under investigation
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine ~300 (estimated) Pyrazolo-pyrimidine core Anti-leishmanial (oral efficacy)
Compound 53 439.47 Thiazole, 4-fluorophenyl Anti-malarial (IC₅₀ < 50 nM)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 207.28 Methyl at C4, piperidin-1-yl at C6 Crystallographic model compound

Biological Activity

2-(Piperidin-4-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring attached to a pyrimidine nucleus, which contributes to its unique chemical properties. The molecular formula is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 176.22 g/mol. Its structure allows for various interactions with biological targets, influencing numerous biochemical pathways.

Target Interactions

This compound interacts with several biological targets, particularly enzymes and receptors involved in critical cellular processes. Notably, it has been shown to modulate the activity of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including Alzheimer's and cancer .

Biochemical Pathways

The compound influences several signaling pathways, including:

  • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
  • PI3K/Akt Pathway : Critical for cell survival and metabolism.

These interactions can lead to changes in gene expression and cellular metabolism, impacting cell growth and survival.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated its potential in inhibiting the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound's antiproliferative effects were assessed using IC50 values, with lower concentrations indicating higher potency .
  • Antiviral Effects : Preliminary research suggests that this compound may exhibit antiviral properties, although specific viral targets remain to be fully elucidated.
  • Antimicrobial Properties : It has shown activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReference
AnticancerInhibition of HeLa, A549, MDA-MB-231 cell lines
AntiviralPotential activity against specific viruses
AntimicrobialActivity against various pathogens

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its solubility and stability are influenced by structural modifications that enhance its bioavailability.

Case Study: Antiproliferative Activity

A study investigating the antiproliferative activity of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The study reported IC50 values as low as 0.021μM0.021\mu M for certain derivatives, highlighting the importance of chemical modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(piperidin-4-yl)pyrimidine derivatives with high purity?

A common approach involves coupling piperidine-containing intermediates with pyrimidine precursors under catalytic conditions. For example, 2-(piperazin-1-yl)pyrimidine derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions, achieving >85% purity when optimized . One-step methods using p-toluenesulfonic acid as a catalyst have also been reported for analogous compounds, yielding chromeno-pyrimidine derivatives with structural confirmation via NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural validation . X-ray crystallography is recommended for resolving stereochemistry and intermolecular interactions, as demonstrated for related pyrimidine-piperidine hybrids . Purity should be confirmed via HPLC or LC-MS, especially for intermediates used in biological assays.

Q. How can researchers evaluate the in vitro biological activity of this compound derivatives?

Standard assays include kinase inhibition profiling (e.g., ERK5 or PI3Kδ) using enzymatic activity assays and cell-based viability tests (e.g., MTT assays). For example, ERK5 inhibitors like BAY-885 were tested in proliferation models, though discrepancies between kinase inhibition and antiproliferative effects highlight the need for multi-parametric validation . Antimicrobial activity can be assessed via MIC (minimum inhibitory concentration) assays against Mycobacterium tuberculosis .

Advanced Research Questions

Q. What explains the discrepancy between small-molecule ERK5 inhibition and RNAi-mediated knockdown in cellular models?

BAY-885, a potent ERK5 inhibitor, showed no antiproliferative effects in cell models despite RNAi demonstrating ERK5's role in proliferation. This may arise from off-target effects of RNAi, compensatory signaling pathways (e.g., ERK1/2 activation), or insufficient intracellular drug exposure. Researchers should combine genetic knockdown with pharmacological inhibition and pathway-specific readouts (e.g., transcriptional activity assays) to resolve such contradictions .

Q. How does the position of the piperidinyl substituent (3-yl vs. 4-yl) influence the pharmacodynamic properties of pyrimidine derivatives?

Substituent position alters binding affinity and selectivity. For instance, replacing 3-(piperidin-4-yl)-1H-indole with a 3-(piperidin-3-yl) group in serotonin receptor ligands improved pharmacophore alignment, enhancing 5-HT1A receptor agonism . Similarly, 3-(piperidin-4-yl)isoxazolo-pyrimidines showed potent PI3Kδ inhibition due to optimal spatial orientation of the piperidine nitrogen for ATP-binding pocket interactions .

Q. What structural modifications enhance the selectivity of this compound derivatives for kinase targets like PI3Kδ or ERK5?

Key strategies include:

  • Scaffold hybridization : Fusing pyrimidine with isoxazole or thieno rings (e.g., GDC-0941) improves kinase selectivity by restricting conformational flexibility .
  • Substituent optimization : Introducing methoxy or sulfonyl groups at specific positions fine-tunes hydrophobic interactions. For ERK5 inhibitors, a pyrido[3,2-d]pyrimidine core with a piperidinyl side chain was critical for potency .
  • Prodrug approaches : Masking polar groups (e.g., phosphonates) enhances cellular uptake, as seen in PI3K inhibitors .

Q. How can computational methods aid in the design of this compound-based therapeutics?

Molecular docking and MD simulations predict binding modes with targets like PI3Kδ or ERK5. For example, scaffold-hopping strategies using pyrimidine-isoxazole hybrids were validated via docking into the PI3Kδ active site . ADMET modeling (e.g., SwissADME) can prioritize derivatives with favorable pharmacokinetics, such as oral bioavailability predicted for chromeno-pyrimidine derivatives .

Q. Methodological Considerations

  • Data Validation : Cross-validate biological findings using orthogonal assays (e.g., Western blotting for pathway inhibition alongside viability assays) .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) meticulously, as minor changes can drastically alter yields and purity .
  • Structural Analysis : Combine crystallography with DFT calculations to rationalize electronic effects of substituents on reactivity .

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573551
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151389-25-2
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.5 g of the compound of step 1 of Example 26 was dissolved in 30 ml of methylene chloride, 10 ml of TFA was added, then the resultant mixture was agitated at room temperature for 30 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3-neck round bottomed flask equipped with an addition funnel and condenser and containing zinc dust (2.45 g, 37.4 mmol) was flame dried. After cooling, and purging the system with nitrogen gas, 6 mL of THF was added, followed by 1,2-dibromoethane (0.298 mL, 3.46 mmol). The mixture was warmed to a vigorous reflux using a heat gun and stirred at reflux for ˜30 seconds (gas evolution was observed), then cooled to room temperature. The warming and cooling was repeated two more times. Then chlorotrimethylsilane (0.402 mL, 3.17 mmol) was added and the mixture was stirred at room temperature for 20 minutes. N-t-butoxycarbonyl-4-iodo-piperidine (known: Billotte, S. Synlett (1998), 379, 8.97 g, 28.8 mmol) in 15 mL of THF was added over a period of about 1 minutes. The reaction mixture was stirred at 50° C. for 1.5 h, then was cooled to room temperature. Meanwhile, a mixture of tri-2-furylphosphine (267 mg, 1.15 mmol) and Tris(dibenzylideneacetone)-dipalladium(0) chloroform adduct (298 mg, 0.288 mmol) was dissolved in 6 mL of THF under a nitrogen atmosphere, stirred for 15 minutes at room temperature, and added to the organozinc solution. Then a solution of 2-bromopyrimidine (5.50 g, 34.6 mmol) in a mixture of 58 mL of THF and 20 mL of N,N-dimethylacetamide was added. The reaction mixture was warmed to 80° C. and stirred for 3.5 h, then was cooled to room temperature and stirred for 36 h. The reaction mixture was filtered through celite and the filter cake was washed with ethyl acetate. The filtrate was diluted further with ethyl acetate, and washed with saturated NaHCO3 solution. The aqueous layer was back extracted with ethyl acetate, the organic layers were combined and washed twice with water and once with brine. The organic phase was dried over anhydrous MgSO4, filtered, and concentrated. Purification by flash chromatography (silica, stepwise gradient: 25% ethyl acetate/hexane, 40% ethyl acetate/hexane, 60% ethyl acetate/hexane, 80% ethyl acetate/hexane, 100% ethyl acetate) to afford 4.92 g of pure 4-(2-pyrimidyl)-piperidine product (65%). 1H NMR (500 MHz, CDCl3): δ 8.70 (d, J=5.0 Hz, 2H), 7.16 (app t, J=4.5 Hz, 1H), 4.24 (br s, 2H), 3.05 (m, 1H), 2.89 (br m, 2H), 2.01 (br d, J=13 Hz, 2H), 1.84 (dq, J=4.5, 12.5 Hz, 2H), 1.49 (s, 9H).
Quantity
0.298 mL
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step Two
Quantity
298 mg
Type
catalyst
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Three
Quantity
0.402 mL
Type
reactant
Reaction Step Four
Quantity
8.97 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
58 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-YL)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-4-YL)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-4-YL)pyrimidine
Reactant of Route 5
2-(Piperidin-4-YL)pyrimidine
Reactant of Route 6
2-(Piperidin-4-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.